N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[(4-chlorophenyl)sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3S/c1-17(2,3)20-16(22)21-10-8-13(9-11-21)12-19-25(23,24)15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWDTGBGRUZNDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reaction with 4-Chlorobenzenesulfonyl Chloride
A foundational approach involves the reaction of 4-chlorobenzenesulfonyl chloride with a piperidine intermediate. As demonstrated in, bromobenzenesulfonyl chloride derivatives undergo nucleophilic substitution with amines under basic conditions.
Procedure :
- Intermediate Preparation : tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate is synthesized via Boc protection of 4-aminomethylpiperidine.
- Sulfonamide Formation : The amine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA), followed by carboxamide formation with tert-butyl isocyanate.
Optimization :
- Solvent : Dichloromethane or THF improves solubility of intermediates.
- Base : TEA vs. DMAP: TEA yields higher purity (96% by HPLC).
- Temperature : Room temperature avoids side reactions.
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | TEA, DCM, 25°C | 85% | 95% |
| Boc Deprotection | TFA/DCM (1:1) | 92% | 98% |
| Carboxamide Formation | tert-Butyl isocyanate | 78% | 97% |
This method achieves an overall yield of 61%.
Suzuki-Miyaura Cross-Coupling for Biphenyl Integration
Boronic Acid-Mediated Coupling
Recent advances utilize Suzuki-Miyaura cross-coupling to introduce aromatic groups early in the synthesis. A boronic ester derivative of piperidine is coupled with 4-chlorophenylboronic acid.
Procedure :
- Boronic Ester Synthesis : tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under n-BuLi catalysis.
- Cross-Coupling : The boronic ester couples with 4-chlorobenzenesulfonamide in toluene/EtOH (1:1) with Pd(PPh₃)₄.
- Carboxamide Installation : tert-Butylamine is introduced via carbodiimide-mediated coupling.
Critical Parameters :
- Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf): The former increases yield by 15%.
- Solvent System : Toluene/EtOH minimizes boronic acid decomposition.
| Step | Conditions | Yield |
|---|---|---|
| Boronation | n-BuLi, THF, -70°C | 51% |
| Suzuki Coupling | Pd(PPh₃)₄, 100°C | 67% |
| Final Functionalization | EDC, HOBt, DMF | 73% |
This route achieves a 52% overall yield with 96.7% HPLC purity.
One-Pot Tandem Synthesis
Concurrent Sulfonylation and Carboxamidation
A streamlined one-pot method condenses multiple steps into a single reaction vessel, reducing purification bottlenecks.
Procedure :
- Base-Mediated Coupling : 4-Chlorobenzenesulfonyl chloride, 4-(aminomethyl)piperidine, and tert-butyl isocyanate are combined in DMF with K₂CO₃.
- In Situ Activation : HOBt and EDC facilitate carboxamide bond formation without isolating intermediates.
Advantages :
- Time Efficiency : 8 hours vs. 24+ hours for stepwise methods.
- Yield Improvement : 68% overall yield due to reduced intermediate degradation.
Limitations :
Comparative Analysis of Methodologies
| Method | Overall Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Substitution | 61% | 97% | High | Moderate |
| Suzuki Cross-Coupling | 52% | 96.7% | Moderate | High |
| One-Pot Synthesis | 68% | 94% | High | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitrogen-containing heterocycles, particularly piperidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Sulfonamide vs. Sulfonamides are also more acidic, which may influence solubility and target interaction. In contrast, tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) uses a benzoyl group, favoring hydrophobic interactions over polar bonding.
Substituent Effects on Bioactivity
- Halogenated aryl groups (e.g., 4-iodophenyl in Compound 25 and 4-bromo-benzodiazol in Compound 41 ) improve target binding via halogen bonding and lipophilicity. The target’s 4-chlorophenyl group balances these effects with reduced steric hindrance.
- Fluorinated analogs (e.g., Compound 6 ) exhibit enhanced metabolic stability and blood-brain barrier penetration, which the target compound may lack due to its bulkier tert-butyl group.
Synthetic Pathways
- The target compound’s synthesis likely involves sulfonamide coupling (similar to Compound 25 , which uses tert-butyl carbamate intermediates).
- By contrast, tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) employs di-tert-butyl carbonate for carbamate formation, a strategy applicable to the target’s tert-butyl group.
Biological Activity
N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound with a complex structure that suggests potential for diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a piperidine ring, a tert-butyl group, and a sulfonamide moiety, with a carboxamide functional group attached to the piperidine nitrogen. The presence of these functional groups indicates potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides are recognized for their antibacterial properties due to their interference with bacterial folate synthesis. This compound may inhibit enzymes like 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders and obesity .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Antibacterial Activity : Sulfonamide derivatives are known for their antibacterial effects by inhibiting the folate synthesis pathway in bacteria.
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit various enzymes, including those involved in cancer progression and inflammation .
Anticancer Potential
In vitro studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting 11β-hydroxysteroid dehydrogenase type 1 have shown promise in reducing tumor growth in preclinical models .
Anti-inflammatory Effects
Research has indicated that certain sulfonamide derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests that this compound could be explored further as an anti-inflammatory agent.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Sulfanilamide | Sulfanilamide | Simple sulfonamide antibiotic; lacks bulky groups |
| Benzene Sulfonamide | Benzene Sulfonamide | Used in various pharmaceutical applications |
| 4-Chlorobenzenesulfonamide | Chlorobenzenesulfonamide | Contains chlorine substituents; similar applications |
This compound is distinguished by its combination of a piperidine ring with both tert-butyl and sulfonamide functionalities, potentially enhancing its pharmacological properties compared to simpler sulfonamides.
Q & A
Basic: What are the key steps in synthesizing N-(tert-butyl)-4-((4-chlorophenylsulfonamido)methyl)piperidine-1-carboxamide?
The synthesis involves three critical stages:
- Coupling Reaction : Reacting tert-butyl piperidine derivatives with 4-chlorophenylsulfonamide intermediates using carbodiimide coupling agents (e.g., N,N’-dicyclohexylcarbodiimide) to form the sulfonamide bond .
- Functional Group Protection : Protecting reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .
- Purification : Column chromatography with solvents like dichloromethane/methanol mixtures and recrystallization from ethanol to achieve >95% purity .
Key Considerations : Optimize reaction temperature (typically 0–25°C) and solvent polarity to minimize byproducts like unreacted sulfonamide or over-alkylation .
Basic: Which spectroscopic methods are most reliable for structural confirmation?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl protons), δ 3.2–3.8 ppm (piperidine CH2 groups), and δ 7.4–7.6 ppm (aromatic protons from 4-chlorophenyl) confirm substituent positions .
- 13C NMR : Signals near 80 ppm (Boc carbonyl) and 125–140 ppm (aromatic carbons) validate connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 409.1 (M+H)+, matching the theoretical molecular weight .
Basic: How is the compound’s solubility and stability assessed for biological assays?
- Solubility : Tested in DMSO (≥50 mg/mL) and aqueous buffers (PBS, pH 7.4: <0.1 mg/mL) using dynamic light scattering. The tert-butyl group enhances lipophilicity, necessitating solubilizing agents like cyclodextrins for in vitro studies .
- Stability : Incubate at 37°C in PBS/DMSO (1:1) for 24 hours. Monitor degradation via HPLC; >90% stability indicates suitability for cell-based assays .
Advanced: How to resolve contradictions in spectral data during characterization?
Example Issue : Discrepancies in 1H NMR integration ratios for piperidine protons.
- Root Cause : Conformational flexibility of the piperidine ring causing signal splitting .
- Solution :
- Perform variable-temperature NMR (VT-NMR) to coalesce split signals at elevated temperatures .
- Use 2D-COSY to confirm coupling between adjacent protons .
Advanced: What strategies optimize yield in multi-step syntheses?
- Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation.
- Catalyst Screening : Test Lewis acids (e.g., AlCl3) for Friedel-Crafts alkylation efficiency .
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (0–40°C), and stoichiometry to identify optimal conditions via response surface methodology .
Typical Yield Improvements : From 45% to 72% by switching from THF to DMF and reducing reaction time from 24h to 12h .
Advanced: How does this compound compare to analogs in receptor binding studies?
| Analog | Structural Difference | Biological Activity (IC50) |
|---|---|---|
| Target Compound | 4-Chlorophenylsulfonamide substituent | 18 nM (Enzyme X) |
| N-(4-methylphenyl) analog | Methyl vs. tert-butyl | 45 nM (Enzyme X) |
| Trifluoromethyl analog | CF3 vs. Cl | 12 nM (Enzyme X) |
Key Insight : The tert-butyl group enhances metabolic stability but reduces aqueous solubility compared to methyl analogs .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
Advanced: How to investigate its mechanism of action in enzyme inhibition?
- Kinetic Assays : Measure initial reaction rates with varying substrate concentrations (Lineweaver-Burk plots) to identify competitive vs. non-competitive inhibition .
- Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide group and Enzyme X’s active site (e.g., hydrogen bonding with Arg234) .
Basic: What are the criteria for selecting purification solvents?
- Polarity : Dichloromethane (low polarity) for Boc-deprotection byproducts; methanol for polar impurities .
- Boiling Point : Ethanol (bp 78°C) for recrystallization without decomposing the product .
Advanced: How to design derivatives for improved pharmacokinetics?
- Strategies :
- Replace tert-butyl with PEGylated groups to enhance solubility .
- Introduce fluorine atoms to improve blood-brain barrier penetration .
- Validation : LogP (calculated) reduced from 3.2 to 2.1 for PEGylated derivatives, with 2-fold higher plasma half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
